3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid
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Overview
Description
3-[4-(4-butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid is a sulfonamide.
Scientific Research Applications
Synthesis and Applications in Chemical Processes
- A study by Shi et al. (2015) outlines a practical and cost-effective synthesis route for a compound structurally similar to 3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid. This synthesis process is beneficial in producing high-purity products rapidly, indicating the compound's utility in chemical manufacturing (Shi et al., 2015).
Biological Screening and Activity
- Fadda et al. (2016) describe the synthesis of N-sulfonates containing structural elements similar to this compound, showing significant antimicrobial and antifungal activities. This suggests potential biological applications for related compounds (Fadda, El-Mekawy, & AbdelAal, 2016).
Synthesis of Analogues for Therapeutic Use
- Research by Abbasi et al. (2019) involved synthesizing compounds structurally related to this compound, which displayed considerable inhibitory activity against certain enzymes, suggesting their potential as therapeutic agents (Abbasi et al., 2019).
Development of Catalytic Reagents
- Lati et al. (2018) synthesized a reagent incorporating structural elements of this compound. This reagent facilitated efficient chemical reactions, demonstrating the compound's role in developing new catalytic processes (Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Insights into Drug Synthesis
- A study by Goueffon et al. (1981) synthesized a compound with a similar piperazinyl structure, highlighting its broad antibacterial activity. This research provides insight into the synthesis and potential pharmaceutical applications of compounds like this compound (Goueffon, Montay, Roquet, & Pesson, 1981).
Properties
Molecular Formula |
C18H28N2O4S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]butanoic acid |
InChI |
InChI=1S/C18H28N2O4S/c1-4-14(2)16-5-7-17(8-6-16)25(23,24)20-11-9-19(10-12-20)15(3)13-18(21)22/h5-8,14-15H,4,9-13H2,1-3H3,(H,21,22) |
InChI Key |
LGMCGWLSDVQJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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